(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-2-7-8(11-9)4-6(5-12)10-7/h2-4,10,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPMHOYPBOPNLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590496 | |
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-45-8 | |
| Record name | (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde
A direct approach involves reducing the aldehyde group of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde to the corresponding primary alcohol. This method is supported by the commercial availability of related aldehydes, such as 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde, as noted in supplier catalogs.
Procedure :
-
Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Add sodium borohydride (, 2.0 equiv) portionwise at 0°C.
-
Stir the reaction at room temperature for 4–6 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Considerations :
Alkylation of 6-Bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Another route involves introducing the hydroxymethyl group via alkylation of a brominated intermediate. This method is analogous to procedures described for related pyrrolopyridine derivatives.
Procedure :
-
React 6-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) with ethylene glycol under Mitsunobu conditions () to install a protected hydroxymethyl group.
-
Deprotect the glycol group using aqueous HCl to yield the primary alcohol.
Reaction Scheme :
Advantages :
-
Mitsunobu conditions enable regioselective installation of the hydroxymethyl group.
-
Avoids over-reduction or side reactions associated with aldehyde reductions.
Cyclization Strategies for Scaffold Assembly
Knorr-Type Pyrrole Synthesis
The pyrrolo[3,2-b]pyridine core can be constructed via cyclization of appropriately substituted pyridine derivatives. A Knorr-type approach, involving condensation of a β-ketoester with a hydrazine, is adaptable for this purpose.
Procedure :
-
Condense 3-amino-5-methoxypyridine with ethyl acetoacetate in acetic acid to form a β-enamine diketone intermediate.
-
Cyclize the intermediate under acidic conditions (e.g., ) to yield the pyrrolo[3,2-b]pyridine core.
-
Introduce the hydroxymethyl group via formylation followed by reduction (as in Section 2.1).
Challenges :
-
Ensuring regioselectivity during cyclization to favor the [3,2-b] isomer over other pyrrolopyridine regioisomers.
-
Protecting group strategies may be required to prevent oxidation of the methoxy group.
Suzuki-Miyaura Coupling for Functionalization
Palladium-catalyzed cross-coupling reactions enable late-stage functionalization of halogenated intermediates. For example, 6-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine can undergo Suzuki-Miyaura coupling with a boronic ester containing the hydroxymethyl group.
Procedure :
-
Prepare 2-(hydroxymethyl)phenylboronic acid pinacol ester.
-
React with 6-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine using as a catalyst and as a base in dioxane/water.
Reaction Conditions :
Industrial-Scale Synthesis and Supplier Data
Commercial suppliers such as Parchem and Ambeed list this compound with a purity of ≥97%. While exact proprietary protocols are undisclosed, the following insights can be inferred:
-
Key Intermediate : 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a common precursor, suggesting carboxylation followed by reduction.
-
Catalytic Reduction : Hydrogenation of the carboxylic acid to the alcohol using or under high-pressure .
Characterization and Analytical Data
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted heterocycles .
Scientific Research Applications
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is relevant in cancer therapy.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a building block for the synthesis of more complex molecules used in various biological assays.
Mechanism of Action
The mechanism of action of (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), inhibiting their activity.
Pathways Involved: By inhibiting FGFRs, the compound disrupts downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, which are involved in cell proliferation, migration, and survival.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties
| Property | This compound | (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol | (5-Chlorofuro[3,2-b]pyridin-2-yl)methanol |
|---|---|---|---|
| Molecular Weight | 178.19 g/mol | 148.16 g/mol | 183.59 g/mol |
| Water Solubility | Low | Low | Insoluble |
| LogP (Predicted) | 1.2 | 0.8 | 1.5 |
| Hazard Statements | H315, H319 | Not reported | H315, H319, H335 |
Biological Activity
(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, also known by its CAS number 17288-45-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₁₀N₂O₂
- Molecular Weight : 178.19 g/mol
- CAS Number : 17288-45-8
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, particularly in the context of cancer treatment and neuropharmacology. The compound shows promise as a selective inhibitor of certain protein kinases, which play crucial roles in cell signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its structural features. Modifications in the pyrrole and pyridine rings can significantly affect its potency and selectivity against specific targets. For instance, substituents at the 5-position of the pyrrole ring have been shown to enhance binding affinity to target proteins.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit key enzymes involved in tumor proliferation. A study showed that derivatives of this compound exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
In Vivo Studies
Animal studies have further validated the therapeutic potential of this compound. For example, one study reported that administration of this compound at a dosage of 5 mg/kg resulted in significant tumor regression in mouse models. The pharmacokinetic profile indicated good bioavailability and brain penetration.
| Parameter | Value |
|---|---|
| Dosage | 5 mg/kg |
| Half-life | >2 hours |
| Brain exposure | Moderate-good |
The mechanism by which this compound exerts its effects involves inhibition of specific kinases that are critical for cell cycle progression and survival. This inhibition leads to apoptosis in cancer cells while sparing normal cells, a desirable feature for anticancer agents.
Q & A
Q. What are the common synthetic routes for preparing (5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol, and what critical reaction conditions must be controlled?
Methodological Answer: A typical synthesis involves condensation reactions under acidic or basic conditions. For example, analogous pyrrole methanol derivatives are synthesized by reacting substituted pyrroles with formaldehyde in the presence of acid catalysts, followed by purification via recrystallization from ethanol . Key conditions include:
- Temperature control : Reflux (70–90°C) for 5–12 hours to ensure completion.
- Reagent stoichiometry : Excess formaldehyde (1.5–2.0 equivalents) to drive the reaction.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) to track progress .
- Work-up : Acidification with HCl to precipitate the product, followed by recrystallization for purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm the methoxy group ( ~3.8 ppm) and pyrrole/pyridine protons ( 6.5–8.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]).
- X-ray crystallography : SHELX software (SHELXL for refinement) resolves bond angles and torsional strain in the heterocyclic core . Single crystals are grown via slow evaporation of ethanol/water mixtures.
Q. What are the key stability considerations and recommended storage conditions for this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the pyrrole ring.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methanol group.
- Stability tests : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (e.g., oxidation to carboxylic acid) .
Advanced Research Questions
Q. How can biocatalytic approaches be optimized for the asymmetric synthesis of enantiomerically pure derivatives?
Methodological Answer:
- Biocatalyst selection : Leuconostoc pseudomesenteroides N13 achieves >99% enantiomeric excess (ee) in alcohol reductions via ketone intermediates .
- Optimization models : A multi-response nonlinear programming model balances variables like pH (optimum 7.5–8.5), temperature (25–30°C), and substrate concentration (0.1–0.3 M) .
- Scale-up : Gram-scale production requires fed-batch reactors with continuous NADPH regeneration .
Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes during functionalization of the pyrrolo[3,2-b]pyridine core?
Methodological Answer:
- Byproduct analysis : Use LC-MS to identify side products (e.g., over-iodinated species in halogenation steps) .
- Pd-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 3,4-dimethoxyphenyl) require rigorous exclusion of oxygen and anhydrous solvents (toluene/EtOH) to suppress homocoupling .
- Stereochemical control : Chiral HPLC (Chiralpak IA column) separates diastereomers, while DFT calculations predict transition-state energetics .
Q. How can computational tools predict physicochemical properties (e.g., logP, TPSA) and their implications in drug discovery?
Methodological Answer:
- logP estimation : Open Babel software calculates partition coefficients (logP ~2.5–3.0), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Topological polar surface area (TPSA) : Values >80 Ų (via Molinspiration) suggest low oral bioavailability, guiding prodrug design (e.g., esterification of the methanol group) .
- Molecular docking : AutoDock Vina screens binding affinities to kinase targets (e.g., JAK2), prioritizing substituents at the 5-methoxy position for improved interactions .
Data Contradictions and Validation
- Synthetic yields : Discrepancies in yields (40–85%) arise from trace metal impurities in reagents. Validate via ICP-MS and chelating agents (EDTA) .
- Crystallographic vs. NMR data : Anomalies in bond lengths (X-ray vs. DFT) are resolved using Hirshfeld surface analysis to assess intermolecular interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
